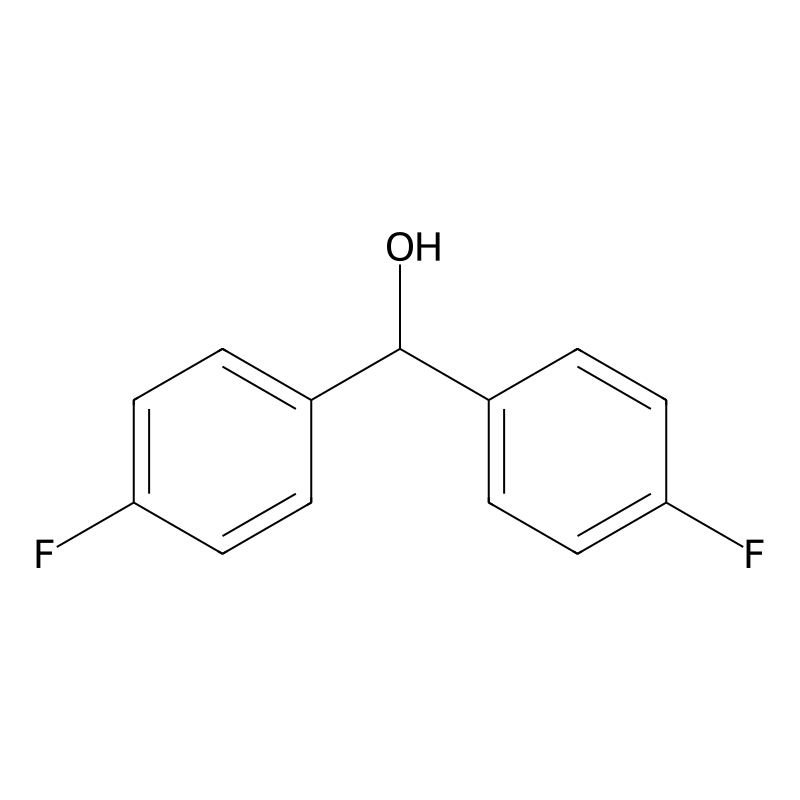

Bis(4-fluorophenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Intermediate Production

4,4'-Difluorobenzhydrol serves as a valuable building block in organic synthesis due to the presence of the hydroxyl group (OH) and two fluorine (F) substituents on the aromatic rings. Researchers utilize it as a starting material for the synthesis of more complex molecules (). These complex molecules can find applications in various fields like pharmaceuticals, materials science, and agrochemicals.

For instance, 4,4'-difluorobenzhydrol can be employed in the synthesis of diaryl ethers, which are a class of organic compounds with diverse applications in medicinal chemistry ().

Reducing Agent and Hydrogenation Catalyst

4,4'-Difluorobenzhydrol exhibits reducing agent properties, meaning it can donate electrons to another molecule in a reaction. This property allows researchers to utilize it in specific reduction reactions within the scientific research field ().

Furthermore, 4,4'-difluorobenzhydrol can act as a hydrogenation catalyst in certain reactions. Hydrogenation is a chemical process where hydrogen gas (H2) is added to a molecule. Catalysts accelerate the rate of such reactions ().

Bis(4-fluorophenyl)methanol, also known as 4,4'-difluorobenzhydrol, is an organic compound with the molecular formula and a molecular weight of 296.31 g/mol. It features two fluorinated phenyl groups attached to a central methanol unit, making it a significant fluorinated building block in organic synthesis. The compound is characterized by its pale brown oil appearance when synthesized and is soluble in organic solvents like ethyl acetate .

- Nucleophilic Aromatic Substitution: This reaction allows for the synthesis of aromatic polyethers, which are valuable in material science.

- Reduction Reactions: It can be reduced to form other derivatives, which may have different biological or chemical properties.

- Formation of Derivatives: The hydroxyl groups in the compound can be functionalized further to create complex molecules used in pharmaceuticals .

Research indicates that Bis(4-fluorophenyl)methanol exhibits notable biological activities, particularly as a precursor in the synthesis of antipsychotic medications such as fluspirilene and pimozide. It has been shown to interact with various biological pathways, potentially influencing neurotransmitter systems due to its structural similarity to other psychoactive compounds . Furthermore, it acts as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of Bis(4-fluorophenyl)methanol typically involves the following steps:

- Reagents: The primary reagents include phenylmagnesium bromide and 4,4'-difluorobenzophenone.

- Procedure:

- Phenylmagnesium bromide is added dropwise to a solution of 4,4'-difluorobenzophenone in tert-butylmethyl ether at room temperature.

- The mixture is then refluxed for several hours.

- After cooling, the reaction mixture is treated with dilute hydrochloric acid to hydrolyze any remaining Grignard reagent.

- The product is extracted with ethyl acetate and purified by concentration under reduced pressure .

Bis(4-fluorophenyl)methanol serves multiple applications:

- Pharmaceutical Synthesis: It is a crucial intermediate in the production of several antipsychotic drugs.

- Material Science: Used in synthesizing aromatic polyethers and other polymeric materials through nucleophilic aromatic substitution.

- Research and Development: Employed in laboratories for developing new compounds with potential therapeutic effects .

Studies on Bis(4-fluorophenyl)methanol have focused on its interactions with various biological systems. Notably, it has been identified as a substrate for certain cytochrome P450 enzymes, which play a vital role in drug metabolism. This interaction suggests that it could influence the pharmacokinetics of drugs metabolized by these enzymes, highlighting its importance in drug design and development .

Several compounds share structural similarities with Bis(4-fluorophenyl)methanol. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 1-(4-Fluorophenyl)ethyl Alcohol | 101219-73-2 | 0.95 | Contains one fluorinated phenyl group; simpler structure |

| 5-Fluoro-2,3-dihydro-1H-inden-1-ol | 52085-92-4 | 0.90 | Different ring structure; less aromaticity |

| 4-Fluorobenzhydrol | 365-24-2 | 0.95 | Similar structure but lacks one phenyl group |

| 1-(4-Fluorophenyl)propan-1-one | 403-41-8 | 0.86 | Contains ketone functional group; different reactivity profile |

The unique feature of Bis(4-fluorophenyl)methanol lies in its dual fluorination and diphenolic structure, which enhances its reactivity and applicability in medicinal chemistry compared to simpler analogs .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant